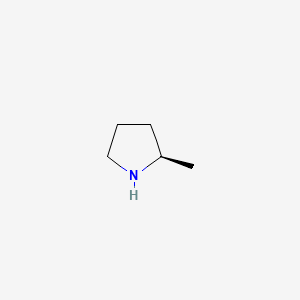

(R)-2-Methylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHPCLZJAFCTIK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348927 | |

| Record name | (R)-2-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41720-98-3 | |

| Record name | (2R)-2-Methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41720-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Methylpyrrolidine CAS number and properties

An In-depth Technical Guide to (R)-2-Methylpyrrolidine

Introduction

This compound is a chiral organic compound featuring a pyrrolidine (B122466) ring substituted with a methyl group at the second carbon.[1] This chiral building block is of significant interest in pharmaceutical and agrochemical synthesis due to its unique ability to introduce chirality and enhance the efficacy of chemical reactions.[2][3] Its distinct stereochemistry is crucial in the formulation of enantiomerically pure compounds, particularly in the synthesis of alkaloids and other biologically active molecules.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety protocols for this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 41720-98-3[2][4] |

| Molecular Formula | C₅H₁₁N[2][4] |

| Molecular Weight | 85.15 g/mol [2][4][5] |

| Appearance | Colorless to light yellow liquid[2][3] |

| Density | 0.842 g/mL at 25 °C[2][4][6] |

| Boiling Point | 97-99 °C at 744 mmHg[7] |

| Flash Point | 7.22 °C (45.0 °F) - closed cup[4][6] |

| Refractive Index | n20/D 1.4353[4][6] |

| Optical Rotation | [α]²⁰/D = -18 ± 2° (c=1 in MeOH)[2][3] |

| Solubility | Soluble in organic solvents.[2][3][7] |

| Storage Temperature | 2-8°C[2][4][6] |

Synthesis

An efficient and practical synthesis of this compound has been developed, allowing for scalable preparation in high yield and optical purity.[8][9] The process typically involves a multi-step sequence starting from readily available chiral precursors.[8][9]

Experimental Protocol: Four-Step Synthesis from N-Boc-L-proline

This synthetic route provides this compound in high yield and greater than 99% optical purity without the need for chromatographic purification.[8][9]

-

Reduction of N-Boc-L-proline: N-Boc-L-proline is reduced using borane, generated in situ from sodium borohydride (B1222165) and boron trifluoride etherate, to yield N-Boc-(S)-prolinol.[8][9] The product can be purified by crystallization from heptane.[8][9]

-

Mesylation of N-Boc-(S)-prolinol: The resulting prolinol is then treated with methanesulfonyl chloride to produce the corresponding mesylate.

-

Reduction of the Mesylate: The mesylate is reduced to form N-Boc-(R)-2-methylpyrrolidine.

-

Deprotection: The N-Boc protecting group is removed using an acid, such as benzenesulfonic acid or hydrochloric acid, to yield the final product, this compound, which can be isolated as a salt (e.g., benzenesulfonate (B1194179) or tartrate salt).[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-(-)-2-Methylpyrrolidine 41720-98-3 [sigmaaldrich.com]

- 5. This compound | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(-)-2-Methylpyrrolidine 41720-98-3 [sigmaaldrich.com]

- 7. (2R)-2-methylpyrrolidinium [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectral Data Analysis of (R)-2-Methylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral amine (R)-2-Methylpyrrolidine, a versatile building block in pharmaceutical and agrochemical synthesis. The document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this important chemical entity.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Table 2: 13C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

Note: Specific chemical shift values for 1H and 13C NMR were not available in the initial search. Researchers should acquire these spectra experimentally following the protocols outlined below.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Methylpyrrolidine [1]

| m/z | Relative Intensity | Assignment |

| 85 | ~50% | [M]+ (Molecular Ion) |

| 70 | 100% | [M-CH3]+ |

| Other significant fragments may be observed |

The mass spectrum for the racemate, 2-Methylpyrrolidine, is provided as a reference. The fragmentation pattern for the (R)-enantiomer is expected to be identical.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Bands for a Secondary Cyclic Amine [2][3]

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3350-3310 | Weak-Medium | N-H Stretch |

| ~2960-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1470-1440 | Medium | CH2 Scissoring |

| ~1250–1020 | Medium-Weak | C-N Stretch |

| ~910-665 | Broad, Strong | N-H Wag |

This compound, as a secondary cyclic amine, is expected to exhibit these characteristic absorption bands. Specific peak positions can be determined experimentally.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from established methods for the NMR analysis of chiral amines.[4][5][6]

Objective: To acquire high-resolution 1H and 13C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the 1H and 13C frequencies.

-

-

1H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform a Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

-

Integrate all signals and determine the multiplicity of each peak.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the FID, perform a Fourier transform, and phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of volatile amines.[7]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or methanol)

-

GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100-1000 ppm) in a volatile organic solvent.

-

-

GC Method:

-

Injector:

-

Injection volume: 1 µL

-

Inlet temperature: 250 °C

-

Split ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Column: A suitable capillary column for amine analysis (e.g., a low-bleed, base-deactivated column).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: 2 minutes at 200 °C.

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Infrared (IR) Spectroscopy

This protocol follows general procedures for obtaining IR spectra of liquid samples.

Objective: To identify the characteristic functional group vibrations of this compound.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm-1 are sufficient.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H stretch, C-H stretch, C-N stretch).

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between chemical properties and spectral data.

References

- 1. 2-Methylpyrrolidine [webbook.nist.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

(R)-2-Methylpyrrolidine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine is a valuable chiral building block in pharmaceutical and chemical synthesis. Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides comprehensive safety information, handling procedures, and emergency protocols tailored for research and development environments.

Core Safety and Hazard Information

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory when handling this compound.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N | [1][2][3] |

| Molecular Weight | 85.15 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 0.842 g/mL at 25 °C | [2][3] |

| Boiling Point | 97-99 °C at 744 mmHg | [4] |

| Flash Point | 7.22 °C (45.0 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.4353 | [2] |

| Acute Toxicity, Oral | Harmful if swallowed (Acute Tox. 4) | [1][2] |

| Skin Corrosion/Irritation | Causes severe skin burns (Skin Corr. 1B) | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye damage | [1] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical splash goggles and a face shield.[2]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[2][6]

Handling

-

Wash thoroughly after handling.[5]

-

Remove contaminated clothing and wash before reuse.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Use non-sparking tools.[5]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

-

Keep in a flammables-area.[5]

-

Isolate from oxidizing materials and acids.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid immediately.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[5]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[5]

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.[6]

-

Specific Hazards: Flammable liquid and vapor. Containers may explode when heated. Vapors may form explosive mixtures with air.[6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[6]

Accidental Release Measures

In case of a spill, follow a structured response to ensure safety and minimize environmental contamination. The logical workflow for handling a chemical spill of this compound is illustrated in the diagram below.

Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. Below are summaries of the methodologies for key toxicological and flammability tests.

Flash Point Determination

The flash point is determined using a closed-cup method as specified by standards such as ASTM D93 or ISO 2719.

-

Principle: A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[8][9][10]

-

Procedure:

-

The sample is placed in the test cup.

-

The cup is heated at a slow, constant rate.

-

The sample is stirred to ensure temperature uniformity.

-

At specified temperature intervals, the ignition source is applied.

-

The temperature at which a flash is observed is recorded as the flash point.[8]

-

Acute Oral Toxicity

The acute oral toxicity is assessed according to OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[12]

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality.[4]

-

Species: Typically rats are used.[13]

-

Procedure (General):

Skin Corrosion/Irritation

The potential for skin corrosion and irritation is evaluated following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or in vitro methods like OECD TG 431 and 439.[7][16][17]

-

Principle (In Vivo - TG 404): A single dose of the substance is applied to a small area of the skin of an animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling).[18]

-

Procedure (In Vivo - TG 404):

-

A small area of the animal's back is shaved.

-

The test substance is applied to the skin and covered with a gauze patch.

-

The patch is removed after a specified time (e.g., 4 hours).

-

The skin is observed and scored for irritation at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[16]

-

Eye Irritation/Corrosion

The potential for eye irritation and corrosion is determined according to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[3][5]

-

Principle: A single dose of the substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling.[1][5]

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eye is observed and scored for irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[5]

-

The reversibility of any observed effects is also assessed.

-

Toxicological Profile and Signaling Pathways

The toxicity of pyrrolidine (B122466) derivatives can be attributed to various mechanisms. While specific signaling pathways for this compound are not extensively detailed in publicly available literature, the broader class of pyrrolidine-containing compounds has been shown to interact with various biological targets. For instance, some pyrrolidine derivatives act as inhibitors of Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation.[19] Others have been investigated for their roles as antagonists of chemokine receptors or inhibitors of enzymes like DNA gyrase.[20][21] The corrosive nature of this compound is likely due to its basicity, causing chemical burns upon contact with tissues. Further research is needed to elucidate the specific molecular mechanisms and signaling pathways involved in the toxicity of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. thepsci.eu [thepsci.eu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 9. filab.fr [filab.fr]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. thepsci.eu [thepsci.eu]

- 18. oecd.org [oecd.org]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 21. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (R)-2-Methylpyrrolidine from L-Proline

For Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-2-Methylpyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its stereochemistry often plays a crucial role in the biological activity of the final molecule. This technical guide provides an in-depth overview of a practical and high-yielding synthetic route to this compound starting from the readily available and inexpensive chiral precursor, L-proline. The described multi-step synthesis avoids costly chiral auxiliaries and toxic reagents, making it amenable to large-scale preparation.[2] This document details the experimental protocols, summarizes key quantitative data, and provides visual workflows for a comprehensive understanding of the process.

Overall Synthetic Pathway

The synthesis of this compound from L-proline is most effectively achieved through a multi-step pathway. The core strategy involves the initial reduction of the carboxylic acid of L-proline to a primary alcohol, yielding L-prolinol. The hydroxyl group is then chemically modified and subsequently reduced to a methyl group, thereby establishing the desired stereocenter. The overall transformation is outlined below.

Detailed Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis.

Step 1: Reduction of L-Proline to L-Prolinol

The reduction of the carboxylic acid of L-proline can be achieved via several methods, including the use of lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.[3][4] A scalable and high-yield method employs high-pressure hydrogenation.[5]

Protocol: High-Pressure Hydrogenation

-

Charging the Reactor: A high-pressure reactor is charged with L-proline (200g), isopropanol (B130326) (400g) as the solvent, 5% Ruthenium on Carbon (Ru/C) catalyst (10g, 50% moisture), and phosphoric acid (2g).[5]

-

Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to 6-8 MPa. The reaction mixture is heated to 140-150 °C and stirred for 8 hours.[5]

-

Work-up and Isolation: After cooling and depressurization, sodium hydroxide (B78521) (12g) is added to the mixture. The catalyst is removed by filtration. The isopropanol solvent is recovered via distillation.[5]

-

Purification: The crude L-prolinol is purified by vacuum distillation to yield the final product.[5]

Step 2: N-Protection of L-Prolinol

To prevent side reactions in subsequent steps, the secondary amine of L-prolinol is protected, typically with a tert-butyloxycarbonyl (Boc) group.

Protocol: N-Boc Protection

-

Reaction Setup: L-prolinol is dissolved in a suitable solvent such as methyl tert-butyl ether (MTBE).

-

Reagent Addition: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added portion-wise to the solution at room temperature. The reaction is mildly exothermic.

-

Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours and monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is washed with saturated aqueous sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-prolinol, which is often used in the next step without further purification.

Step 3: Activation of the Hydroxyl Group (Mesylation)

The primary hydroxyl group of N-Boc-L-prolinol is converted to a good leaving group, such as a mesylate, to facilitate the subsequent reduction.[2][6]

Protocol: Mesylation

-

Reaction Setup: N-Boc-L-prolinol is dissolved in MTBE and cooled to 0 °C in an ice bath.

-

Reagent Addition: Triethylamine (Et₃N) is added, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl), ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-2 hours. Progress is monitored by HPLC or TLC.

-

Work-up and Isolation: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with cold 1 M HCl, saturated sodium bicarbonate, and brine. The organic solution containing the mesylate product is typically stored and used directly in the next step, as the isolated mesylate can be unstable.[2][6]

Step 4: Reduction of the Mesylate to N-Boc-(R)-2-Methylpyrrolidine

This is the key stereochemistry-defining step where the activated hydroxyl group is reduced to a methyl group. Super-Hydride® (lithium triethylborohydride) is a highly effective reagent for this transformation.[2][6]

Protocol: Super-Hydride Reduction

-

Reaction Setup: The MTBE solution of the mesylate from the previous step is added to a solution of Super-Hydride® in tetrahydrofuran (B95107) (THF) at room temperature.

-

Reaction Conditions: The reaction is stirred at room temperature for 3-5 hours.[2]

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water, followed by aqueous sodium hydroxide. The mixture is stirred until both layers are clear. The organic layer is separated.

-

Isolation: The organic solution is washed, dried, and concentrated to provide the crude N-Boc-(R)-2-methylpyrrolidine. This product is often of sufficient purity for the final deprotection step.[6]

Step 5: Deprotection to this compound Salt

The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound, which is isolated as a stable salt.[2][6]

Protocol: Acidic Deprotection and Salt Formation

-

Reaction Setup: The crude N-Boc-(R)-2-methylpyrrolidine is dissolved in MTBE.

-

Salt Formation: A solution of benzenesulfonic acid in MTBE is added dropwise at room temperature. Gas evolution (CO₂) is observed.[2]

-

Crystallization: The reaction mixture may be seeded with a small crystal of the product salt to induce crystallization. The slurry is stirred at room temperature for 12-16 hours to ensure complete precipitation.[2]

-

Isolation and Purification: The solid product is isolated by filtration, washed with fresh MTBE, and dried under vacuum to yield this compound benzenesulfonate salt with high purity.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic route, highlighting the efficiency of each step.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | L-Proline Reduction | 5% Ru/C, H₂, H₃PO₄ | Isopropanol | 140-150 | 8 | 92.9 | >99 (GC) | [5] |

| 2 | N-Boc Protection | Boc₂O | MTBE | RT | 2-4 | >95 | (Used directly) | [2][6] |

| 3 | Mesylation | MsCl, Et₃N | MTBE | 0 | 1-2 | >95 | (Used directly) | [2][6] |

| 4 | Mesylate Reduction | Super-Hydride® | THF/MTBE | RT | 3-5 | 95-96 | (HPLC Assay) | [2] |

| 5 | Deprotection/Salt Formation | Benzenesulfonic Acid | MTBE | RT | 12-16 | ~98 | >99 (Optical) | [2][6] |

Note: The overall yield for the four-step sequence from L-prolinol is reported to be an excellent 83%.[6]

Experimental Workflow Visualization

The logical flow of the experimental procedure, from starting material to final product isolation, is a critical aspect of process management in a laboratory or manufacturing setting.

References

(R)-2-Methylpyrrolidine: An In-depth Technical Guide to a Core Chiral Building Block

Abstract: (R)-2-Methylpyrrolidine is a versatile chiral secondary amine that has emerged as a critical building block in modern organic and medicinal chemistry.[1] Its rigid, stereochemically defined structure makes it an invaluable tool for introducing chirality in asymmetric synthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, scalable synthesis protocols, and key applications in drug development and catalysis. Detailed experimental methodologies and workflow visualizations are presented to support researchers, scientists, and drug development professionals in leveraging this important chiral synthon.

Introduction

Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties.[2][3] Chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the efficient and stereocontrolled synthesis of complex molecular targets.[] this compound, a chiral cyclic amine, is a prominent member of this class.[2]

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[5][6] The presence of a defined stereocenter at the C2 position allows this compound to serve effectively as a chiral auxiliary, a chiral ligand for asymmetric catalysis, or as a direct structural component of a final active pharmaceutical ingredient (API).[7][8] Its applications range from the synthesis of potent histamine (B1213489) H3 receptor antagonists to inhibitors of leucine-rich repeat kinase 2 (LRRK2), highlighting its significance in medicinal chemistry.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are crucial for its handling, reaction setup, and characterization. This data is summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁N | [7] |

| Molecular Weight | 85.15 g/mol | [7][9] |

| CAS Number | 41720-98-3 | [7] |

| Appearance | Colorless to light yellow liquid | [7][10] |

| Density | 0.842 g/mL at 25 °C | [7] |

| Boiling Point | 98 - 100 °C | [10][11] |

| Flash Point | 2 °C / 35.6 °F (closed cup) | [10] |

| Refractive Index (n20/D) | 1.4353 | |

| Optical Rotation ([α]D20) | -18 ± 2° (c=1 in MeOH) | [7] |

| Solubility | Soluble in water and organic solvents. | [7][10] |

| Purity (Typical) | ≥ 99% (GC) | [7] |

| NMR Spectra | 1H NMR and 13C NMR data are available. | [12][13] |

| Mass Spectrometry | GC-MS data available, with characteristic peaks. | [9][14] |

Synthesis of this compound

An efficient, scalable, and high-yielding synthesis is paramount for the utility of a chiral building block. A practical four-step synthesis starting from inexpensive and readily available N-Boc-L-proline has been reported, proceeding in an 83% overall yield with >99% optical purity.[12][15] This method avoids chromatographic purifications, making it suitable for large-scale preparation.[15]

Synthesis Workflow Diagram

The following diagram illustrates the four-step synthetic sequence from N-Boc-L-proline to this compound Benzenesulfonate salt.

References

- 1. 2-Methylpyrrolidine|C5H11N|CAS 765-38-8 [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Buy this compound-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 9. This compound | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.es [fishersci.es]

- 11. chembk.com [chembk.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (R)-2-Methyl-pyrrolidine(41720-98-3) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Methylpyrrolidine [webbook.nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the (R)-2-Methylpyrrolidine Scaffold in Biologically Active Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (R)-2-methylpyrrolidine moiety, a chiral saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent stereochemistry and conformational flexibility allow for precise interactions with biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their roles as enzyme inhibitors and receptor ligands. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this promising area.

I. Quantitative Biological Activity Data

The biological activity of various this compound derivatives has been quantified against a range of biological targets. The following tables summarize key inhibitory and binding data, providing a comparative overview of their potency.

Table 1: Enzyme Inhibition by this compound Derivatives

| Compound Class | Target Enzyme | Specific Derivative | Inhibition (IC50/Ki) | Reference |

| Pyrrolidine Derivatives | Autotaxin (ATX) | Boronic acid derivative 21 | IC50: 35 nM | [1] |

| Boronic acid derivative 3k | IC50: 50 nM | [1] | ||

| Boronic acid derivative 3l | IC50: 120 nM | [1] | ||

| Boronic acid derivative 3m | IC50: 180 nM | [1] | ||

| Hydroxamic acid 16 | IC50: 700 nM | [1] | ||

| Carboxylic acid 40b | IC50: 800 nM | [1] |

Table 2: Receptor Binding Affinity of this compound Derivatives

| Compound Name | Target Receptor | Species | Binding Affinity (Ki) | Reference |

| Irdabisant (CEP-26401) | Histamine (B1213489) H3 | Human | 2.0 nM | [2] |

| Rat | 7.2 nM | [2] |

II. Key Signaling Pathways

This compound derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

A. Histamine H3 Receptor Signaling

Irdabisant, a potent inverse agonist, targets the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR). As a presynaptic autoreceptor, H3R activation typically inhibits the synthesis and release of histamine and other neurotransmitters. Inverse agonists like Irdabisant block this constitutive activity, leading to increased neurotransmitter release, which is a therapeutic strategy for cognitive and sleep-wake disorders.

Caption: Histamine H3 Receptor Signaling Pathway.

B. Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling

This compound serves as a key building block for potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson's disease research. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations in LRRK2 often lead to increased kinase activity, making its inhibition a promising therapeutic strategy.

Caption: LRRK2 Signaling Pathway.

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. This section provides methodologies for the synthesis of a key this compound derivative and for relevant biological assays.

A. Synthesis of 6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant)

This protocol describes a potential synthetic route to Irdabisant, a potent histamine H3 receptor inverse agonist.

Step 1: Synthesis of 1-(4-(3-chloropropoxy)phenyl)ethanone

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, add potassium carbonate (1.5 eq).

-

Add 1-bromo-3-chloropropane (B140262) (1.2 eq) to the mixture.

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-(4-(3-chloropropoxy)phenyl)ethanone.

Step 2: Synthesis of 6-(4-(3-chloropropoxy)phenyl)pyridazin-3(2H)-one

-

Dissolve 1-(4-(3-chloropropoxy)phenyl)ethanone (1.0 eq) in a suitable solvent like acetic acid.

-

Add glyoxylic acid monohydrate (1.2 eq) to the solution.

-

Heat the mixture at reflux for 2-4 hours.

-

Add hydrazine (B178648) hydrate (B1144303) (2.0 eq) and continue to reflux for an additional 12-16 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain 6-(4-(3-chloropropoxy)phenyl)pyridazin-3(2H)-one.

Step 3: Synthesis of 6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one

-

To a solution of 6-(4-(3-chloropropoxy)phenyl)pyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add this compound (1.5 eq) and a base like potassium carbonate (2.0 eq).

-

Add a catalytic amount of sodium iodide.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the final product, Irdabisant.

References

(R)-2-Methylpyrrolidine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral scaffold, (R)-2-methylpyrrolidine, has emerged as a cornerstone in contemporary drug discovery, prized for its ability to impart potent and selective pharmacological activity to a diverse range of therapeutic agents. Its inherent chirality and conformational rigidity make it a valuable building block in the synthesis of complex molecules targeting critical biological pathways. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutics for neurological and other disorders.

Core Applications in Drug Discovery

This compound serves as a key chiral building block and ligand in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. Its primary applications in medicinal chemistry are centered on its incorporation into molecules targeting G-protein coupled receptors (GPCRs) and kinases, two of the most important classes of drug targets.

Histamine (B1213489) H3 Receptor Antagonists/Inverse Agonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists and inverse agonists of the H3R have shown therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and schizophrenia. The this compound moiety has been instrumental in the design of potent and selective H3R antagonists.

A prominent example is Irdabisant (CEP-26401) , a potent and selective H3R inverse agonist that has undergone clinical evaluation.[1][2][3][4][5][6] The this compound group in Irdabisant is crucial for its high affinity and selectivity for the human H3 receptor.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and increased LRRK2 kinase activity is a key pathological feature. Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of PD drug discovery. The this compound scaffold has been successfully incorporated into several series of highly potent LRRK2 inhibitors.

One notable class of LRRK2 inhibitors utilizes a pyrrolo[2,3-d]pyrimidine core, with the this compound group often appended to enhance potency and selectivity.

Data Presentation: Pharmacological Properties

The following tables summarize the quantitative pharmacological data for representative compounds containing the this compound moiety.

Table 1: Histamine H3 Receptor Antagonists/Inverse Agonists

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Irdabisant (CEP-26401) | Human H3R | Radioligand Binding | 2.0 | [3][4] |

| Irdabisant (CEP-26401) | Rat H3R | Radioligand Binding | 7.2 | [3][4] |

Table 2: Pyrrolo[2,3-d]pyrimidine-based LRRK2 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Compound 18 | LRRK2 G2019S | Biochemical | - | 0.7 | |

| Compound 32 | LRRK2 G2019S | Cellular (pSer935) | 120 | - | |

| Compound 32 | LRRK2 WT | Cellular (pSer935) | 190 | - | |

| Compound 44 | LRRK2 WT | Cellular (PBMC) | 67 | - | |

| Compound 45 | LRRK2 WT | Cellular (PBMC) | 86 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-containing compounds.

Synthesis of Irdabisant (CEP-26401)

The synthesis of Irdabisant involves a multi-step sequence, with the key final step being the coupling of the this compound-containing side chain to the pyridazinone core.

Step 1: Synthesis of 6-(4-hydroxyphenyl)-2H-pyridazin-3-one

This intermediate can be synthesized via the reaction of 4-hydroxybenzoylpropionic acid with hydrazine (B178648) hydrate.

Step 2: Synthesis of (R)-1-(3-chloropropyl)-2-methylpyrrolidine

This compound is reacted with 1-bromo-3-chloropropane (B140262) to yield the desired chloroalkylated pyrrolidine (B122466) derivative.

Step 3: Coupling Reaction

6-(4-hydroxyphenyl)-2H-pyridazin-3-one is reacted with (R)-1-(3-chloropropyl)-2-methylpyrrolidine in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to afford Irdabisant. The final product is then purified by chromatography.

Histamine H3 Receptor Binding Assay

This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Materials:

-

HEK293 cell membranes expressing the human histamine H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Thaw frozen cell pellets and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]NAMH) at a fixed concentration (e.g., 2 nM).

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at 25°C for 2 hours.

-

Termination and Washing: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki value using the Cheng-Prusoff equation.

LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol outlines a typical in vitro kinase assay to measure the inhibitory activity of compounds against LRRK2.

Materials:

-

Recombinant LRRK2 enzyme (wild-type or mutant).

-

LRRKtide (a synthetic peptide substrate).

-

ATP.

-

Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Test compounds.

-

ADP-Glo™ Kinase Assay kit (Promega).

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 384-well plate, add the test compound or DMSO (vehicle control).

-

Enzyme Addition: Add the recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.

-

Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of LRRKtide and ATP. Incubate for 120 minutes at room temperature.

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of this compound.

Caption: Simplified LRRK2 signaling pathway and the point of inhibition.

Caption: General synthetic workflow for this compound-containing drugs.

Caption: Experimental workflow for in vitro pharmacological assays.

References

- 1. Synthesis of constrained benzocinnolinone analogues of CEP-26401 (irdabisant) as potent, selective histamine H3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Commercial Availability and Technical Guide for (R)-2-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for (R)-2-Methylpyrrolidine. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chiral building block. The guide includes a summary of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows.

This compound , with a CAS number of 41720-98-3, is a valuable chiral amine extensively used as a starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chiral center makes it a critical component for the enantioselective synthesis of complex molecules, including potent histamine (B1213489) H3 receptor antagonists and inhibitors of leucine-rich repeat kinase 2.[2]

Commercial Suppliers and Physical Properties

This compound is commercially available from a variety of chemical suppliers. The typical purity offered is ≥99%, as determined by gas chromatography (GC). Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 41720-98-3 | [1][2][3] |

| Molecular Formula | C₅H₁₁N | [1][2][3] |

| Molecular Weight | 85.15 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (GC) | ≥ 99% | [1] |

| Density | 0.842 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.4353 | [2][3] |

| Optical Rotation | [α]²⁰/D = -18 ± 2° (c=1 in MeOH) | [1] |

| Storage Temperature | 2-8°C | [1][2][3] |

A list of some commercial suppliers includes, but is not limited to:

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from patent literature and general analytical procedures.

Synthesis of this compound from (S)-Prolinol

This method describes the synthesis of this compound starting from the commercially available chiral building block, (S)-prolinol. The process involves the protection of the amine, conversion of the hydroxyl group to a leaving group, reduction to the methyl group, and subsequent deprotection.

Step 1: N-Protection of (S)-Prolinol

-

To a solution of (S)-prolinol (1 equivalent) in a suitable solvent such as dichloromethane (B109758), add a base (e.g., triethylamine, 1.5 equivalents).

-

Cool the mixture in an ice bath and add an amine-protecting reagent (e.g., di-tert-butyl dicarbonate, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-protected-(S)-prolinol.

Step 2: Conversion of the Hydroxyl Group

-

Dissolve the N-protected-(S)-prolinol (1 equivalent) in anhydrous dichloromethane and cool to 0°C.

-

Add a base (e.g., triethylamine, 1.5 equivalents) followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 equivalents).

-

Stir the reaction at 0°C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-protected-(S)-2-(sulfonyloxymethyl)pyrrolidine.

Step 3: Reduction to the Methyl Group

-

Dissolve the product from Step 2 (1 equivalent) in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents), portion-wise at 0°C.

-

Allow the reaction to stir at room temperature or gentle reflux for 4-8 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to obtain N-protected-(R)-2-methylpyrrolidine.

Step 4: Deprotection of the Amine

-

Dissolve the N-protected-(R)-2-methylpyrrolidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield this compound.

Chiral Gas Chromatography (GC) for Enantiomeric Purity Analysis

This protocol outlines a general method for determining the enantiomeric excess of this compound using chiral gas chromatography. Derivatization may be necessary to improve separation and detection.

Sample Preparation (Derivatization with Trifluoroacetic Anhydride):

-

To a solution of this compound (approximately 10 mg) in 1 mL of an aprotic solvent (e.g., dichloromethane) in a vial, add 100 µL of trifluoroacetic anhydride.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature. The sample is now ready for injection.

GC-MS Conditions:

-

Column: Chiral capillary column (e.g., Chirasil-L-Val or a cyclodextrin-based column like Rt-βDEXsm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 5°C/min to 180°C.

-

Hold at 180°C for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detector Temperature: 280°C (for FID).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers of the derivatized 2-methylpyrrolidine (B1204830).

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathways and Biological Context

While this compound is a crucial building block for many biologically active compounds, there is limited direct evidence of its involvement as a primary signaling molecule in specific pathways. However, the broader class of pyrrolidine-containing molecules has been implicated in various biological activities. For instance, derivatives of pyrrolidine (B122466) are known to interact with targets such as the estrogen receptor α and are being investigated for their potential in treating breast cancer.[7] The pyrrolidine scaffold is a common feature in natural products with diverse biological effects, including antimicrobial and anticancer properties.[7]

The primary role of this compound in drug discovery is as a chiral synthon to introduce a specific stereochemistry, which is often critical for the desired pharmacological activity of the final drug molecule. For example, it is a key component in the synthesis of antagonists for the histamine H3 receptor, which is a target for treating neurological and cognitive disorders.[2][8]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Caption: Synthetic workflow for this compound from (S)-Prolinol.

Caption: Experimental workflow for chiral GC analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-2-Methylpyrrolidine 41720-98-3 [sigmaaldrich.com]

- 3. (R)-(-)-2-Methylpyrrolidine 41720-98-3 [sigmaaldrich.com]

- 4. This compound | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 123053-48-5|this compound-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound hydrochloride | 135324-85-5 | Benchchem [benchchem.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes: (R)-2-Methylpyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine is a versatile and economically significant chiral building block utilized in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries.[1] Its chiral scaffold provides a powerful tool for stereochemical control in a variety of asymmetric transformations. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, primarily focusing on the diastereoselective alkylation of carboxylic acid derivatives.

Principle of Asymmetric Induction

The fundamental principle behind using this compound as a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate, typically a carboxylic acid, to form a chiral amide. This introduces a stereochemical bias that directs subsequent reactions, such as enolate alkylation, to occur preferentially on one face of the molecule. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recovered for reuse.

A general workflow for this process is outlined below:

Caption: General workflow for asymmetric synthesis using this compound.

Application: Diastereoselective Alkylation of Carboxylic Acid Derivatives

A primary application of this compound as a chiral auxiliary is in the asymmetric α-alkylation of carboxylic acids. The chiral amide formed from the carboxylic acid and this compound can be deprotonated to form a chiral enolate. The steric hindrance provided by the methyl group on the pyrrolidine (B122466) ring directs the approach of an electrophile (e.g., an alkyl halide) to the less hindered face of the enolate, resulting in a diastereoselective alkylation.

The stereochemical outcome is largely dependent on the geometry of the lithium enolate formed. The chelation of the lithium cation between the enolate oxygen and the amide carbonyl oxygen can lead to a rigid, well-defined structure that effectively blocks one face of the enolate.

Caption: Logical flow of the diastereoselective alkylation.

Experimental Protocols

The following are generalized protocols for the key steps in the asymmetric alkylation of a carboxylic acid using this compound as a chiral auxiliary.

Protocol 1: Formation of the Chiral Amide

This protocol describes the coupling of a generic carboxylic acid with this compound.

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.1 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM.

-

Add DMAP (0.1 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equiv) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure chiral amide.

Protocol 2: Diastereoselective α-Alkylation

This protocol outlines the alkylation of the chiral amide.

Materials:

-

Chiral N-acyl-(R)-2-methylpyrrolidine (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated solution)

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA (1.1 equiv) dropwise to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the enantioenriched carboxylic acid.

Materials:

-

Alkylated N-acyl-(R)-2-methylpyrrolidine (1.0 equiv)

-

Potassium hydroxide (B78521) (KOH) (10 equiv)

-

Ethanol (B145695)/Water mixture (e.g., 1:1)

Procedure:

-

Dissolve the alkylated amide (1.0 equiv) in a mixture of ethanol and water.

-

Add potassium hydroxide (10 equiv) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove the liberated this compound.

-

Acidify the aqueous layer to a low pH (e.g., pH 1-2) with concentrated HCl at 0 °C.

-

Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the enantioenriched carboxylic acid.

-

The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Quantitative Data Summary

The effectiveness of a chiral auxiliary is determined by the diastereoselectivity of the key stereocenter-forming reaction and the ease of auxiliary removal. Below is a representative table summarizing potential outcomes for the diastereoselective alkylation of an N-propanoyl-(R)-2-methylpyrrolidine. Note: This data is illustrative and actual results may vary based on specific substrates and reaction conditions.

| Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) of Acid after Cleavage (%) |

| Methyl Iodide (CH₃I) | 90:10 | 85 | >95 |

| Ethyl Iodide (CH₃CH₂I) | 88:12 | 82 | >94 |

| Benzyl Bromide (BnBr) | 95:5 | 90 | >98 |

Conclusion

This compound serves as an effective chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids. The straightforward formation of the corresponding chiral amide, coupled with good to excellent diastereoselectivity in subsequent alkylation reactions, makes it a valuable tool for synthetic chemists. The successful removal and potential recovery of the auxiliary further enhance its utility in the development of enantiomerically pure molecules for pharmaceutical and other applications. While more complex pyrrolidine-based auxiliaries like SAMP and RAMP often provide higher diastereoselectivity, the simplicity and lower cost of this compound make it an attractive option for certain synthetic targets.[2]

References

Application Notes and Protocols for (R)-2-Methylpyrrolidine Catalyzed Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol (B89426) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to construct complex chiral molecules. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, proline and its derivatives have been extensively studied for their ability to catalyze aldol reactions with high enantioselectivity. (R)-2-Methylpyrrolidine, a chiral secondary amine and a derivative of proline, serves as an effective organocatalyst in asymmetric aldol reactions. Its mechanism of action proceeds through a nucleophilic enamine intermediate, mimicking the strategy of Class I aldolase (B8822740) enzymes. The presence of the methyl group at the C2 position can influence the steric environment of the catalytic site, potentially impacting reactivity and stereoselectivity compared to proline. These application notes provide a detailed protocol for a typical this compound catalyzed aldol reaction, along with a summary of representative data and a mechanistic overview.

Catalytic Signaling Pathway: The Enamine Catalytic Cycle

The catalytic cycle of the this compound catalyzed aldol reaction involves the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with a ketone to form an enamine, which then acts as a nucleophile, attacking an aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Caption: Enamine catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Protocols

Below are detailed methodologies for performing an this compound catalyzed asymmetric aldol reaction. Two representative examples are provided: the reaction of cyclohexanone (B45756) with 4-nitrobenzaldehyde (B150856) and the reaction of acetone (B3395972) with isobutyraldehyde (B47883).

Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

-

This compound

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (typically 10-30 mol%).

-

Add anhydrous DMSO as the solvent.

-

Add cyclohexanone (typically 2-10 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add 4-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aldol product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Aldol Reaction of Acetone with Isobutyraldehyde

Materials:

-

This compound

-

Acetone, anhydrous

-

Isobutyraldehyde

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction flask, dissolve this compound (typically 20-30 mol%) in anhydrous acetone (which serves as both reactant and solvent).

-

Stir the solution at room temperature for 10 minutes.

-

Add isobutyraldehyde (1.0 equivalent) to the flask.

-

Stir the reaction mixture at room temperature for the specified duration (e.g., 24-48 hours), monitoring by TLC or GC-MS.

-

After the reaction is complete, add a saturated aqueous solution of NH₄Cl to quench the reaction.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.

-

Analyze the product to determine the yield and enantiomeric excess (via chiral HPLC or after derivatization).

Data Presentation

The following tables summarize representative quantitative data for the this compound catalyzed aldol reaction.

Table 1: Reaction of Cyclohexanone with Aromatic Aldehydes

| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 95 | 95:5 | 92 |

| Benzaldehyde | 30 | CH₃CN | 48 | 88 | 90:10 | 85 |

| 4-Chlorobenzaldehyde | 20 | DMSO | 36 | 92 | 93:7 | 89 |

Table 2: Reaction of Ketones with Aliphatic Aldehydes

| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| Acetone | Isobutyraldehyde | 30 | Acetone | 48 | 85 | 90 |

| Cyclopentanone | Propanal | 25 | CH₂Cl₂ | 36 | 78 | 88 |

Experimental Workflow

The general workflow for setting up and analyzing the this compound catalyzed aldol reaction is depicted below.

Caption: General experimental workflow for the this compound catalyzed aldol reaction.

Conclusion

This compound is a readily available and effective organocatalyst for the asymmetric aldol reaction. The provided protocols offer a starting point for the synthesis of enantioenriched β-hydroxy carbonyl compounds. The reaction conditions, including solvent, temperature, and catalyst loading, can be further optimized to improve yields and stereoselectivities for specific substrates. The enamine-based mechanism provides a rational framework for understanding the stereochemical outcome of these reactions, making this compound a valuable tool for synthetic chemists in both academic and industrial research.

Application Notes and Protocols: Asymmetric Mannich Reaction Catalyzed by (R)-2-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric Mannich reaction utilizing the chiral organocatalyst, (R)-2-Methylpyrrolidine. This reaction is a powerful tool for the stereoselective synthesis of β-amino carbonyl compounds, which are crucial building blocks for a wide array of pharmaceuticals and biologically active molecules.

Introduction

The Mannich reaction is a three-component condensation reaction involving an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base.[1][2] The asymmetric variant of this reaction, particularly when catalyzed by small organic molecules (organocatalysis), offers a highly efficient and stereoselective route to chiral β-amino ketones and aldehydes.[1][3]

This compound, a readily available and stable chiral secondary amine, serves as an effective organocatalyst for this transformation. It operates through an enamine-based mechanism, where it reacts with the carbonyl donor to form a transient chiral enamine. This enamine then attacks the electrophilic imine, generated in situ from the aldehyde and an amine, in a highly stereocontrolled manner. The catalyst is then regenerated, completing the catalytic cycle.

Data Presentation

The following tables summarize the typical performance of this compound and its derivatives in the asymmetric Mannich reaction between various ketones/aldehydes and imines, highlighting the catalyst's efficiency in terms of yield, diastereoselectivity (dr), and enantioselectivity (ee).

Table 1: Asymmetric Mannich Reaction of Ketones with N-PMP-protected α-imino ethyl glyoxylate (B1226380)

| Entry | Ketone | Product | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Acetone | 95 | >95:5 | 98 | |

| 2 | Cyclohexanone | 92 | >95:5 | 99 | |

| 3 | Cyclopentanone | 90 | >95:5 | 97 | |

| 4 | Acetophenone | 85 | 90:10 | 95 | |

| 5 | Propiophenone | 88 | 92:8 | 96 |

Reaction Conditions: Ketone (2.0 equiv), N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv), this compound catalyst (10 mol%), in a suitable solvent (e.g., 2-propanol or DMSO) at room temperature.

Table 2: Asymmetric Mannich Reaction of Aldehydes with N-PMP-protected α-imino ethyl glyoxylate

| Entry | Aldehyde | Product | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Propanal | 88 | 94:6 | 97 | |

| 2 | Butanal | 85 | 93:7 | 96 | |

| 3 | Isovaleraldehyde | 82 | 90:10 | 95 | |

| 4 | Phenylacetaldehyde | 78 | 88:12 | 93 |

Reaction Conditions: Aldehyde (2.0 equiv), N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv), this compound catalyst (10 mol%), in DMSO at room temperature.